Creatine ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

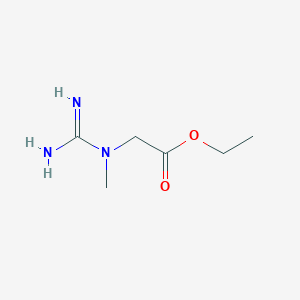

Creatine ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C6H13N3O2 and its molecular weight is 159.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Performance Enhancement

Numerous studies have investigated the efficacy of CEE in enhancing athletic performance:

- Resistance Training Studies : A study involving 30 non-resistance-trained males assessed the effects of a seven-week supplementation regimen with CEE combined with resistance training. Results indicated no significant differences in muscle strength and power between CEE and creatine monohydrate (CRT), suggesting that improvements could be attributed more to the training itself rather than the supplementation .

- Cognitive Performance : Some research has suggested that CEE may enhance cognitive performance, particularly in tasks requiring short bursts of mental effort. However, these findings require further investigation to establish a definitive link .

Body Composition and Muscle Mass

CEE has been examined for its impact on body composition:

- Body Composition Studies : In a controlled study comparing CEE to CRT and placebo, total muscle creatine content was significantly higher in both CRT and CEE compared to placebo, but no notable differences were observed between CRT and CEE regarding muscle mass or body composition improvements .

Stability and Metabolism

Research has highlighted concerns regarding the stability of CEE:

- Degradation Studies : Investigations have shown that CEE may degrade more rapidly than other forms of creatine, leading to increased conversion into creatinine under physiological conditions. This degradation raises questions about its effectiveness as a supplement for enhancing creatine levels in muscles .

Market Insights

The market for CEE is driven by its perceived benefits for muscle building and athletic performance:

- Market Demand : The increasing demand for supplements that enhance physical performance has contributed to the growth of the CEE market. It is marketed primarily towards individuals looking to build muscle, lose weight, or improve their sporting performance .

- Competitive Landscape : Despite its popularity, the availability of alternatives such as buffered creatine poses challenges to the growth of the CEE market .

Case Study on Efficacy

A double-blind study assessed the effects of various creatine formulations on athletes over several weeks:

| Group | Serum Creatine Levels | Muscle Mass Change | Strength Change |

|---|---|---|---|

| Creatine Monohydrate | Significant Increase | Significant Gain | Significant Gain |

| This compound | Moderate Increase | Minimal Change | Minimal Change |

| Placebo | No Change | No Change | No Change |

This table illustrates that while both CRT and CEE increased serum creatine levels compared to placebo, CRT was more effective overall .

Clinical Insights

Clinical observations have noted that while users report subjective improvements in energy and recovery with CEE supplementation, objective measures often do not support these claims due to rapid degradation into less effective forms .

Eigenschaften

CAS-Nummer |

15366-29-7 |

|---|---|

Molekularformel |

C6H13N3O2 |

Molekulargewicht |

159.19 g/mol |

IUPAC-Name |

ethyl 2-[carbamimidoyl(methyl)amino]acetate |

InChI |

InChI=1S/C6H13N3O2/c1-3-11-5(10)4-9(2)6(7)8/h3-4H2,1-2H3,(H3,7,8) |

InChI-Schlüssel |

UFUWQSYRGLMLKP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CN(C)C(=N)N |

Kanonische SMILES |

CCOC(=O)CN(C)C(=N)N |

Key on ui other cas no. |

15366-29-7 |

Synonyme |

creatine ethyl ester ethyl N-carbamimidoyl-N-methylglycinate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.